(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester
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Overview
Description
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a tert-butyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester typically involves the protection of the amino group of an amino acid with a benzyloxycarbonyl group, followed by esterification with tert-butyl alcohol. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to form the tert-butyl ester . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA) can remove the benzyloxycarbonyl group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Hydrolysis: (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic acid.
Deprotection: (2S)-2-amino-5-hexenoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid Methyl Ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester provides steric hindrance, making it more resistant to hydrolysis compared to methyl or ethyl esters. This property can be advantageous in certain synthetic applications where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl (2S)-2-(phenylmethoxycarbonylamino)hex-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-6-12-15(16(20)23-18(2,3)4)19-17(21)22-13-14-10-8-7-9-11-14/h5,7-11,15H,1,6,12-13H2,2-4H3,(H,19,21)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINMGAIULDFCAH-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC=C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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